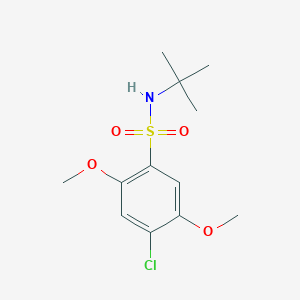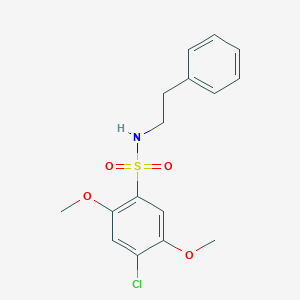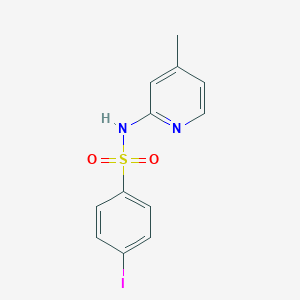![molecular formula C19H18N2O3S B273583 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone](/img/structure/B273583.png)
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone, also known as BSI-201, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of the enzyme poly (ADP-ribose) polymerase (PARP), which has been identified as a potential target for cancer therapy.
Mécanisme D'action
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone binds to the catalytic domain of PARP and prevents its enzymatic activity. This leads to the accumulation of DNA damage, which activates cell death pathways and ultimately results in the death of cancer cells. 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone has also been shown to enhance the cytotoxic effects of DNA-damaging agents such as chemotherapy and radiation therapy.
Biochemical and Physiological Effects:
In addition to its role in cancer therapy, 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone has been shown to have other biochemical and physiological effects. It has been reported to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a key role in inflammation and cancer. 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone has also been shown to have anti-inflammatory effects in preclinical models of arthritis and colitis.
Avantages Et Limitations Des Expériences En Laboratoire
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone has several advantages as a research tool. It is a potent and specific inhibitor of PARP, which allows for the study of PARP-dependent processes in cells and tissues. However, 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone has some limitations as well. It is a relatively large and complex molecule, which can make it difficult to synthesize and purify. Additionally, its potency can make it difficult to use at low concentrations, which can limit its utility in certain experiments.
Orientations Futures
There are several potential future directions for research on 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone. One area of interest is the development of combination therapies that incorporate 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone with other drugs, such as chemotherapy or immunotherapy. Another area of interest is the identification of biomarkers that can predict response to 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone, which could help to personalize treatment for cancer patients. Finally, there is ongoing research into the development of new PARP inhibitors that may have improved potency, selectivity, and pharmacokinetic properties compared to 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone.
Méthodes De Synthèse
The synthesis of 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone involves the reaction of 1H-indole-3-carboxaldehyde with 2-nitroethanethiol in the presence of a base, followed by reduction of the resulting product with sodium borohydride and subsequent acetylation with acetic anhydride. The final product is purified by column chromatography to obtain 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone in high purity.
Applications De Recherche Scientifique
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone has been extensively studied for its potential use in cancer therapy. PARP is an enzyme that plays a critical role in DNA repair, and its inhibition can lead to the accumulation of DNA damage and subsequent cell death. 1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone has been shown to be a potent inhibitor of PARP and has demonstrated efficacy in preclinical models of cancer, including breast, ovarian, and prostate cancer.
Propriétés
Nom du produit |
1-{3-[1-(benzylsulfanyl)-2-nitroethyl]-1H-indol-1-yl}ethanone |
|---|---|
Formule moléculaire |
C19H18N2O3S |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
1-[3-(1-benzylsulfanyl-2-nitroethyl)indol-1-yl]ethanone |
InChI |
InChI=1S/C19H18N2O3S/c1-14(22)20-11-17(16-9-5-6-10-18(16)20)19(12-21(23)24)25-13-15-7-3-2-4-8-15/h2-11,19H,12-13H2,1H3 |
Clé InChI |
KANSZVHXVDUCCT-UHFFFAOYSA-N |
SMILES |
CC(=O)N1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])SCC3=CC=CC=C3 |
SMILES canonique |
CC(=O)N1C=C(C2=CC=CC=C21)C(C[N+](=O)[O-])SCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![7-Acetyl-3-(propylthio)-6-(4-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B273505.png)
![{2-[3-(Ethylthio)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepin-6-yl]-6-methoxyphenoxy}acetic acid](/img/structure/B273506.png)






![(5E)-2-(2-chloroanilino)-5-[(4-fluorophenyl)methylidene]-1,3-thiazol-4-one](/img/structure/B273534.png)
![3,6-Dibromoimidazo[1,2-a]pyrazin-8-amine](/img/structure/B273540.png)
![2-Fluoro-3-nitroimidazo[1,2-a]pyridine](/img/structure/B273542.png)
![1-[(2,4-Dimethylphenyl)sulfonyl]-3,5-dimethylpiperidine](/img/structure/B273548.png)